molecular formula C7HCl5O B025037 Pentachlorobenzaldehyde CAS No. 19635-52-0

Pentachlorobenzaldehyde

Cat. No. B025037
CAS RN: 19635-52-0
M. Wt: 278.3 g/mol
InChI Key: XFFTWZZGUGZURK-UHFFFAOYSA-N
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Description

Pentachlorobenzaldehyde is a chemical compound with the molecular formula C7HCl5O . It is a derivative of benzaldehyde where five hydrogen atoms are replaced by chlorine atoms .


Molecular Structure Analysis

Pentachlorobenzaldehyde has a molecular weight of 278.3 g/mol . Its structure consists of a benzene ring with five chlorine atoms and one aldehyde group attached .

Scientific Research Applications

  • Preservation of materials : Pentachlorophenol is used for preserving timber, hemp, jute, gums, and industrial proteins against molds to minimize employee exposure (Gordon, 1956)(Gordon, 1956).

  • Organic Semiconductor : Pentacene is noted as an organic semiconductor used in thin-film organic electronic devices (Pramanik & Miller, 2012)(Pramanik & Miller, 2012).

  • Biomedical Applications : Phenolic-enabled nanotechnology, likely related to the phenolic structure in Pentachlorobenzaldehyde, has applications in biosensing, bioimaging, and disease treatment (Wu et al., 2021)(Wu et al., 2021).

  • Wood Preservation : Pentachlorophenol (penta) is commonly used as a preservative for wood used outdoors, especially in ammunition boxes and pallets (Brown & Baetz, 1991)(Brown & Baetz, 1991).

  • Environmental and Health Impacts : There's significant research into the toxicology, environmental presence, and removal methods for compounds like pentachlorophenol, indicating the importance of understanding and mitigating the potential adverse effects of these chemicals (e.g., McConnell et al., 1991; Jou, 2008)(McConnell et al., 1991)(Jou, 2008).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzaldehyde, indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It’s reasonable to assume that Pentachlorobenzaldehyde may have similar hazards, but specific data is not available.

properties

IUPAC Name

2,3,4,5,6-pentachlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFTWZZGUGZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277473
Record name Pentachlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentachlorobenzaldehyde

CAS RN

19635-52-0
Record name Pentachlorobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentachlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
篠田喜一, 志田隆文, 大束貴章, 卯月**, 横山英司 - 日本化学会誌, 1973 - jlc.jst.go.jp
Lock obtained an isomerof 2, 3, 4, 5, 6-pentachlorobe: nzaldehyde oxime la by oximation of 2, 3, 4, 5, 6-pentachlorobenzaldehyde 2 with hydroxylamine, but its con guration has not …
Number of citations: 1 jlc.jst.go.jp
M Oda, K Suzuki, T Kashiwa, K Ikeda, T Hattori - Bunseki Kagaku, 1969 - hero.epa.gov
… PCMN was converted quantitatively to pentachlorobenzaldehyde in the gas chromatographic operation. Pentachlorobenzaldehyde initially present in commercial PCMN as an impurity …
Number of citations: 0 hero.epa.gov
SD Ross, M Markarian - Journal of the American Chemical …, 1949 - ACS Publications
… On reaction with sodium ethoxide in ethanol, pentachlorobenzal chloride gave, not the expected diethylacetal of pentachlorobenzaldehyde, but a product analyzing correctly for the …
Number of citations: 6 pubs.acs.org
SD Ross, M Markarian, HH Young Jr… - Journal of the …, 1950 - ACS Publications
… its properties with the properties of the known hindered ketone, pentachloroacetophenone,6 and pentachlorobenzaldehyde,7 … Pentachlorobenzaldehyde gives carbonyl deriva- …
Number of citations: 17 pubs.acs.org
M Ishida, H Sumi, H Oku - Residue Rev, 1969 - Springer
… to pentachlorobenzaldehyde which was also found to be the major metabolite in fungi. … Ie feuillage du riz ont ete transformees en pentachlorobenzaldehyde; ce produit fut aussi trouve …
Number of citations: 22 link.springer.com
BJ Wakefield, DJ Wright - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… In contrast to pentafluorobenzaldehyde oxime (Ia), pentachlorobenzaldehyde oxime (Ib) could not be oxidised directly to pent achlorobenzonit rile N-oxide (IIIb) by lead tetra-acetate, but …
Number of citations: 24 pubs.rsc.org
TE Gorelik, A Ulmer, AL Schleper… - Zeitschrift für …, 2023 - degruyter.com
… PPEA was prepared in a two-step reaction route starting from pentachlorobenzaldehyde [6]. In … In a flame-dried Schlenk tube and under argon atmosphere, pentachlorobenzaldehyde (…
Number of citations: 0 www.degruyter.com
M Ballester, J Castaner, J Riera… - The Journal of Organic …, 1986 - ACS Publications
… By treatment of 18 with oleum perchlorophenylmaleic acid (20) is obtained, along with pentachlorobenzaldehyde (15), the proportion of the latter increasing with time and temperature, …
Number of citations: 24 pubs.acs.org
SD Ross, M Markarian… - Journal of the American …, 1947 - ACS Publications
… far more convenient route to the carbinol than the Lock procedure8 which involves reaction of pentachlorobenzaldehyde with a methyl Grignard, Moreover, it has the very important …
Number of citations: 5 pubs.acs.org
SD Ross, M Markarian… - Journal of the American …, 1947 - ACS Publications
N, N-Dimethyl--acetoxypropionamide re-sembles methyl-acetoxypropionate in that thermal decomposition yields acetic acid and the cor-responding acrylic acid derivative. Pyrolysis …
Number of citations: 8 pubs.acs.org

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